REACTION_CXSMILES
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[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[NH2:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]=O)=[CH:18][CH:17]=1>>[Br:15][C:16]1[CH:23]=[CH:22][C:19]([C:20]2[N:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=3[N:14]=2)=[CH:18][CH:17]=1
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Name
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|
Quantity
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9.21 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)NC1=C(C=CC=C1)N
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Name
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|
Quantity
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9.25 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C=O)C=C1
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Name
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20-methoxyethanol
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Quantity
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50 mL
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Type
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solvent
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Smiles
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|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After the mixture was refluxed for 48 h
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Duration
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48 h
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Type
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CUSTOM
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Details
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the volatile was removed under vacuum
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Type
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EXTRACTION
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Details
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the residue was extracted with CH2Cl2
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Type
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EXTRACTION
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Details
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The organic extract
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Type
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WASH
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Details
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was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
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pumped dry
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Type
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CUSTOM
|
Details
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The crude product was purified by column chromatography
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Type
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ADDITION
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Details
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a mixture of CH2Cl2 and n-hexane (1:1 by vol.) as the eluent
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Name
|
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Type
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product
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Smiles
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BrC1=CC=C(C=C1)C1=NC2=C(N1C1=CC=CC=C1)C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |